[3-(Ethenyloxy)propyl](trimethoxy)silane
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Overview
Description
3-(Ethenyloxy)propylsilane: is an organosilicon compound with the molecular formula C8H18O4Si. It is a silane coupling agent that contains both organic and inorganic components, making it useful in various applications, particularly in enhancing the adhesion between organic polymers and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethenyloxy)propylsilane typically involves the reaction of allyl glycidyl ether with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 3-(Ethenyloxy)propylsilane is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethenyloxy)propylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the trimethoxy groups hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups or with hydroxyl groups on surfaces, forming strong covalent bonds.
Addition Reactions: The ethenyloxy group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the condensation reaction.
Addition Reactions: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Siloxane Polymers: Formed through condensation reactions.
Functionalized Surfaces: Created by the reaction of the compound with surface hydroxyl groups.
Scientific Research Applications
Chemistry:
Surface Modification: Used to modify the surface properties of materials, enhancing their adhesion, wettability, and compatibility with other materials.
Biology:
Biocompatible Coatings: Applied in the development of biocompatible coatings for medical devices and implants.
Medicine:
Drug Delivery Systems: Utilized in the design of drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry:
Adhesives and Sealants: Incorporated into adhesives and sealants to improve their performance and durability.
Composite Materials: Used in the production of composite materials to enhance their mechanical properties.
Mechanism of Action
The mechanism of action of 3-(Ethenyloxy)propylsilane involves its ability to form covalent bonds with both organic and inorganic materials. The trimethoxy groups hydrolyze to form silanol groups, which can then condense with other silanol groups or with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing the adhesion and compatibility of the materials .
Comparison with Similar Compounds
- [3-(Methacryloxy)propyl]trimethoxysilane
- [3-(Glycidyloxy)propyl]trimethoxysilane
- [3-(Aminopropyl)triethoxysilane
Comparison:
- 3-(Ethenyloxy)propylsilane is unique in its ability to undergo addition reactions due to the presence of the ethenyloxy group, which is not present in the other similar compounds.
- [3-(Methacryloxy)propyl]trimethoxysilane contains a methacryloxy group, making it more suitable for polymerization reactions.
- [3-(Glycidyloxy)propyl]trimethoxysilane has a glycidyloxy group, which is reactive towards nucleophiles and is commonly used in epoxy resins.
- [3-(Aminopropyl)triethoxysilane features an amino group, making it useful in applications requiring amine functionality .
Properties
CAS No. |
41622-27-9 |
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Molecular Formula |
C8H18O4Si |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
3-ethenoxypropyl(trimethoxy)silane |
InChI |
InChI=1S/C8H18O4Si/c1-5-12-7-6-8-13(9-2,10-3)11-4/h5H,1,6-8H2,2-4H3 |
InChI Key |
JMICBDHJGYAFMU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOC=C)(OC)OC |
Origin of Product |
United States |
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